molecular formula C12H15FN2O2S2 B2598317 1-(ethanesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868218-48-8

1-(ethanesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2598317
CAS No.: 868218-48-8
M. Wt: 302.38
InChI Key: WUHXSBLWNLTHBL-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a chemical hybrid incorporating two privileged scaffolds in modern drug discovery: the 4,5-dihydro-1H-imidazole (imidazoline) ring and a sulfonyl/sulfanyl substitution pattern. The imidazoline core is a recognized structural motif found in compounds investigated for a wide spectrum of biological activities . Research into similar 2-substituted 4,5-dihydro-1H-imidazole derivatives has identified compounds with a unique combination of alpha 2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities, providing potential as antidepressants . Furthermore, molecular hybrids combining the imidazoline scaffold with other pharmacophores represent a promising strategy in the design of novel therapeutic agents for multifactorial diseases, including cancer, neurodegenerative disorders, and metabolic syndromes . The specific structural features of this compound—including the ethanesulfonyl group and the 2-fluorobenzylsulfanyl side chain—make it a valuable intermediate for medicinal chemistry exploration. It is suited for developing structure-activity relationships, probing novel mechanisms of action, and screening for activity against various biological targets. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-ethylsulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2S2/c1-2-19(16,17)15-8-7-14-12(15)18-9-10-5-3-4-6-11(10)13/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHXSBLWNLTHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethanesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dihydroimidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethanesulfonyl group: This step might involve the reaction of the dihydroimidazole intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction where the fluorophenylmethyl group is introduced using a suitable reagent like 2-fluorobenzyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(ethanesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethanesulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the sulfonyl group or the dihydroimidazole ring.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

1-(ethanesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 1-Ethanesulfonyl, 2-(2-fluorobenzyl)sulfanyl C₁₂H₁₄FN₂O₂S₂ 306.38 Balanced hydrophobicity; moderate steric hindrance; fluorine enhances stability.
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole 1-Benzenesulfonyl, 2-(3,4-dichlorobenzyl)sulfanyl C₁₇H₁₅Cl₂N₂O₂S₂ 437.35 Increased aromatic bulk; Cl atoms enhance lipophilicity but may reduce solubility.
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 2-(2-Chloro-6-fluorobenzyl)sulfanyl C₁₀H₉ClFN₂S 258.71 Lacks sulfonyl group; smaller size and higher polarity.
Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate 2-(4-Fluorobenzyl)sulfonyl, 4,5-diphenyl, 1-ethyl acetate C₂₆H₂₃FN₂O₄S 478.54 Sulfonyl group on benzyl; diphenyl and ester groups increase steric demand.
2-{[(4-Methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole 1-Triethoxybenzoyl, 2-(4-methylbenzyl)sulfanyl C₂₄H₃₀N₂O₄S 442.57 Polar triethoxy group enhances solubility; methylbenzyl adds hydrophobicity.

Key Findings:

Electronic Effects: The ethanesulfonyl group in the target compound provides stronger electron-withdrawing effects compared to benzenesulfonyl () due to reduced resonance stabilization. This may enhance electrophilic reactivity at the imidazole ring. Fluorine in the 2-fluorophenyl group (target compound) vs.

Steric and Solubility Considerations :

  • The 4,5-diphenyl substitution in introduces significant steric bulk, likely reducing membrane permeability compared to the target compound’s simpler dihydroimidazole core .
  • Triethoxybenzoyl () enhances water solubility via ether oxygen lone pairs, contrasting with the target’s ethanesulfonyl group, which offers moderate hydrophilicity .

Synthetic Accessibility :

  • Thioether linkages (common in all compounds) are typically synthesized via nucleophilic substitution between thiols and halides or sulfonates. The target compound’s ethanesulfonyl group may be introduced using ethanesulfonyl chloride under basic conditions .

Potential Applications: Imidazoles with sulfonyl groups (e.g., target compound, ) are explored as protease inhibitors due to their ability to mimic transition states . Fluorinated analogs (target, ) are prioritized in drug discovery for improved metabolic stability and bioavailability .

Biological Activity

1-(ethanesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic compound that belongs to the imidazole class, known for its diverse biological activities. This article focuses on its biological activity, particularly its antimicrobial and antitumor properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a 4,5-dihydro-1H-imidazole core, with a fluorophenyl group, an ethanesulfonyl moiety, and a sulfanyl group. These functional groups contribute to its potential biological interactions.

Component Description
Core Structure4,5-dihydro-1H-imidazole
Substituents2-fluorophenyl, ethanesulfonyl, sulfanyl
Molecular Weight288.36 g/mol
CAS Number868218-47-7

Antimicrobial Activity

Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. The specific compound under review has shown potential effectiveness against various pathogens, including Helicobacter pylori , which is linked to gastric ulcers. The presence of the fluorophenyl group may enhance its interaction with microbial targets, suggesting a promising avenue for further investigation into its antimicrobial efficacy.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives. For instance, compounds structurally similar to 1-(ethanesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole have been evaluated for their ability to induce apoptosis in cancer cells. A notable study demonstrated that certain imidazole derivatives exhibited strong antiproliferative activity against various cancer cell lines (e.g., A549, HeLa) and showed a selectivity index significantly higher than conventional chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

Case Study: Apoptosis Induction

In vitro tests revealed that specific imidazole derivatives could induce apoptosis by modulating key proteins involved in the apoptotic pathway. For example, one derivative increased the expression of Bax (a pro-apoptotic protein) while decreasing Bcl-2 (an anti-apoptotic protein), leading to enhanced apoptotic activity in HeLa cells .

Summary of Biological Activities

The compound's biological activities can be summarized as follows:

Activity Type Description
AntimicrobialPotential effectiveness against H. pylori
AntitumorInduces apoptosis in cancer cell lines
SelectivityHigher selectivity compared to traditional drugs

Future Directions

Given the promising biological activities exhibited by 1-(ethanesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, further research is warranted. Key areas for exploration include:

  • Mechanistic Studies: Investigating the precise mechanisms through which this compound exerts its antimicrobial and antitumor effects.
  • Structure-Activity Relationships (SAR): Modifying functional groups to enhance efficacy and reduce toxicity.
  • In Vivo Studies: Evaluating the compound's safety and efficacy in animal models before clinical trials.

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